2-amino-N-(2,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the class of indolizine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.
Attachment of the 2,4-Dichlorophenyl Group: This can be done through substitution reactions.
Addition of the 3-Nitrobenzoyl Group: This step might involve acylation reactions using nitrobenzoyl chloride.
Formation of the Carboxamide Group: This can be achieved through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or phenyl groups.
Reduction: Reduction reactions might target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-N-(2,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical agent due to its biological activity.
Biological Research: Studying its effects on biological systems, including enzyme inhibition or receptor binding.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
Indolizine Derivatives: Other compounds with the indolizine core structure.
Chlorophenyl Compounds: Compounds with similar chlorophenyl groups.
Nitrobenzoyl Compounds: Compounds with nitrobenzoyl functional groups.
Uniqueness
The uniqueness of 2-amino-N-(2,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
2-amino-N-(2,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O4/c23-13-7-8-16(15(24)11-13)26-22(30)18-17-6-1-2-9-27(17)20(19(18)25)21(29)12-4-3-5-14(10-12)28(31)32/h1-11H,25H2,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJGNONNVAYKMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.